molecular formula C44H32O2P2 B1393066 (R)-3,3'-Bis(diphenylphosphanyl)-[1,1'-binapthalene]-2,2'-diol CAS No. 911383-51-2

(R)-3,3'-Bis(diphenylphosphanyl)-[1,1'-binapthalene]-2,2'-diol

Cat. No.: B1393066
CAS No.: 911383-51-2
M. Wt: 654.7 g/mol
InChI Key: DEKIKEOGVIPNPK-UHFFFAOYSA-N
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Description

®-3,3’-Bis(diphenylphosphanyl)-[1,1’-binapthalene]-2,2’-diol is a chiral diphosphine ligand known for its high enantioselectivity and reactivity in various organic reactions. This compound is axially dissymmetric and is widely used in asymmetric synthesis, particularly in transition metal-catalyzed reactions .

Mechanism of Action

Target of Action

The primary target of ®-3,3’-Bis(diphenylphosphino)-[1,1’-binaphthalene]-2,2’-diol, also known as R-BINAP, are transition metals used in various organic reactions . It acts as a ligand, forming complexes with these metals .

Mode of Action

R-BINAP interacts with its targets by acting as a chiral diphosphine ligand . It forms complexes with transition metals, which are then used as catalysts in various organic reactions . These reactions include the reduction of aryl ketones, β-keto esters, and α-amino ketones .

Biochemical Pathways

The biochemical pathways affected by R-BINAP are those involved in the catalysis of asymmetric reactions . These include hydroxylation reactions and disilylation reactions . The compound’s action as a ligand in these reactions can lead to the formation of products with high enantioselectivity .

Pharmacokinetics

Instead, its impact on bioavailability would be related to its ability to increase the efficiency and selectivity of chemical reactions .

Result of Action

The result of R-BINAP’s action is the facilitation of highly selective and efficient chemical reactions . For example, it can catalyze the reduction of aryl ketones, β-keto esters, and α-amino ketones . This can lead to the production of desired products with high enantioselectivity .

Action Environment

The action of R-BINAP can be influenced by various environmental factors. For instance, the presence of certain transition metals is necessary for it to act as a ligand . Additionally, the reaction conditions, such as temperature and solvent, can also affect the compound’s efficacy and stability .

Biochemical Analysis

Biochemical Properties

®-3,3’-Bis(diphenylphosphanyl)-[1,1’-binapthalene]-2,2’-diol is widely recognized for its role as a ligand in transition metal-catalyzed reactions. It interacts with enzymes, proteins, and other biomolecules to facilitate asymmetric hydrogenation, hydroformylation, and Heck reactions. The compound forms complexes with metals such as rhodium, ruthenium, and palladium, enhancing their catalytic properties. These interactions are pivotal in achieving high enantioselectivity in the synthesis of chiral molecules .

Cellular Effects

The effects of ®-3,3’-Bis(diphenylphosphanyl)-[1,1’-binapthalene]-2,2’-diol on cellular processes are primarily observed in its role as a catalyst in biochemical reactions. It influences cell function by facilitating the synthesis of chiral molecules, which can impact cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to produce enantiomerically pure compounds is essential in the development of pharmaceuticals that target specific cellular pathways .

Molecular Mechanism

At the molecular level, ®-3,3’-Bis(diphenylphosphanyl)-[1,1’-binapthalene]-2,2’-diol exerts its effects through the formation of metal-ligand complexes. These complexes enhance the catalytic activity of transition metals, enabling efficient asymmetric synthesis. The compound’s chiral nature allows it to induce enantioselectivity in reactions, leading to the preferential formation of one enantiomer over the other. This mechanism is crucial in the production of chiral drugs and other fine chemicals .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of ®-3,3’-Bis(diphenylphosphanyl)-[1,1’-binapthalene]-2,2’-diol are important considerations. The compound is generally stable under standard conditions, but its long-term effects on cellular function can vary depending on the specific reaction conditions and the presence of other reagents. Studies have shown that the compound maintains its catalytic activity over extended periods, making it a reliable ligand for asymmetric synthesis .

Dosage Effects in Animal Models

The effects of ®-3,3’-Bis(diphenylphosphanyl)-[1,1’-binapthalene]-2,2’-diol in animal models are dose-dependent. At lower dosages, the compound effectively catalyzes the desired reactions without causing significant adverse effects. At higher dosages, there may be threshold effects that lead to toxicity or other adverse reactions. It is crucial to optimize the dosage to achieve the desired catalytic activity while minimizing potential side effects .

Metabolic Pathways

®-3,3’-Bis(diphenylphosphanyl)-[1,1’-binapthalene]-2,2’-diol is involved in various metabolic pathways, particularly those related to the synthesis of chiral molecules. The compound interacts with enzymes and cofactors to facilitate these reactions, impacting metabolic flux and metabolite levels. Its role in asymmetric synthesis makes it a valuable tool in the production of pharmaceuticals and other fine chemicals .

Transport and Distribution

Within cells and tissues, ®-3,3’-Bis(diphenylphosphanyl)-[1,1’-binapthalene]-2,2’-diol is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its catalytic activity. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s use in biochemical reactions .

Subcellular Localization

The subcellular localization of ®-3,3’-Bis(diphenylphosphanyl)-[1,1’-binapthalene]-2,2’-diol is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its catalytic effects. The localization of the compound within cells is crucial for its function in asymmetric synthesis and other biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3,3’-Bis(diphenylphosphanyl)-[1,1’-binapthalene]-2,2’-diol typically involves the reaction of 2,2’-dihydroxy-1,1’-binaphthalene with chlorodiphenylphosphine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

®-3,3’-Bis(diphenylphosphanyl)-[1,1’-binapthalene]-2,2’-diol undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts such as rhodium, ruthenium, and palladium. The reactions are typically carried out under inert atmospheres to prevent oxidation and at controlled temperatures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in asymmetric hydrogenation reactions, the major products are often enantiomerically pure compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3,3’-Bis(diphenylphosphanyl)-[1,1’-binapthalene]-2,2’-diol is unique due to its high enantioselectivity and versatility in various asymmetric reactions. Its ability to form stable complexes with transition metals makes it a valuable ligand in both academic and industrial research .

Properties

IUPAC Name

3-diphenylphosphanyl-1-(3-diphenylphosphanyl-2-hydroxynaphthalen-1-yl)naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H32O2P2/c45-43-39(47(33-19-5-1-6-20-33)34-21-7-2-8-22-34)29-31-17-13-15-27-37(31)41(43)42-38-28-16-14-18-32(38)30-40(44(42)46)48(35-23-9-3-10-24-35)36-25-11-4-12-26-36/h1-30,45-46H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKIKEOGVIPNPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC4=CC=CC=C4C(=C3O)C5=C(C(=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H32O2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

654.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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